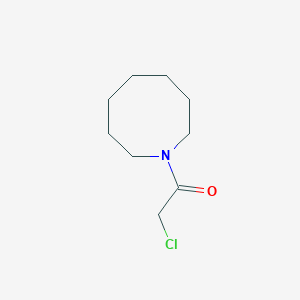

1-(Chloroacetyl)azocane

Description

BenchChem offers high-quality 1-(Chloroacetyl)azocane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloroacetyl)azocane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azocan-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-8-9(12)11-6-4-2-1-3-5-7-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHOJOCNQDXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585352 | |

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14368-26-4 | |

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of 1-(Chloroacetyl)azocane in Synthetic Chemistry

An In-Depth Technical Guide to the Synthesis of 1-(Chloroacetyl)azocane

1-(Chloroacetyl)azocane is a valuable bifunctional chemical intermediate, distinguished by its eight-membered saturated heterocyclic azocane ring and a reactive chloroacetyl group. The azocane moiety provides a flexible and lipophilic scaffold, while the N-chloroacetyl group serves as a versatile electrophilic handle for further molecular elaboration through nucleophilic substitution. This unique combination makes it a strategic building block in medicinal chemistry and drug development, where the chloroacetamide linker is frequently employed to connect different pharmacophores or to synthesize more complex heterocyclic systems.[1] This guide provides a detailed examination of the primary synthesis pathway for 1-(Chloroacetyl)azocane, grounded in fundamental principles of organic chemistry and supported by established experimental protocols.

Core Synthesis Pathway: N-Acylation of Azocane

The most direct and industrially scalable method for preparing 1-(Chloroacetyl)azocane is the N-acylation of azocane (also known as heptamethyleneimine) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic secondary amine of the azocane ring attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism and Rationale

The reaction proceeds via a well-established mechanism. The lone pair of electrons on the nitrogen atom of azocane initiates a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the starting azocane, which would render it non-nucleophilic.

The choice of reaction conditions is critical for achieving high yield and purity. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis[2]; therefore, anhydrous conditions are typically preferred when using organic solvents. The reaction is also highly exothermic, necessitating careful temperature control, usually by cooling the reaction mixture in an ice bath, to prevent side reactions and degradation of the product.

Caption: General reaction scheme for the synthesis of 1-(Chloroacetyl)azocane.

Experimental Protocols: A Comparative Approach

Two robust protocols are presented below, reflecting different strategic choices in solvent and base selection. Protocol A employs a traditional organic solvent system, while Protocol B utilizes an aqueous buffer, which can be advantageous for its simplicity and reduced environmental impact.

Protocol A: N-Acylation in Aprotic Organic Solvent

This method is a standard in organic synthesis, utilizing an inert solvent and a tertiary amine base to scavenge the HCl byproduct. It offers excellent control over reaction conditions, particularly for ensuring an anhydrous environment.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azocane (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of azocane).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Workup and Isolation:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

-

Purification: The resulting oil or solid can be further purified by column chromatography on silica gel or by recrystallization if a solid is obtained.

Protocol B: N-Acylation in Aqueous Phosphate Buffer

This "green chemistry" approach leverages water as the solvent and a buffer to maintain pH, simplifying the workup process significantly.[4] It is particularly effective if the final product is a solid that precipitates from the reaction mixture.

Step-by-Step Methodology:

-

Solution Preparation: In a round-bottom flask, dissolve azocane (1.0 eq) in a 0.1 M phosphate buffer (pH 7.4).[4]

-

Stirring: Stir the solution vigorously at room temperature to ensure it is homogenous.

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise directly to the stirring aqueous solution.[4] A milky suspension or precipitate may form.

-

Reaction Progression: Continue to stir the reaction mixture at room temperature for approximately 20-30 minutes.[4] The reaction is typically very fast under these conditions.

-

Workup and Isolation:

-

If a precipitate forms: Isolate the product by vacuum filtration. Wash the solid with cold deionized water and dry it under a vacuum.

-

If no precipitate forms: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

-

Purification (if extracted): Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the product.

Data Presentation: Comparison of Synthesis Protocols

| Parameter | Protocol A (Aprotic) | Protocol B (Aqueous) | Causality and Justification |

| Starting Material | Azocane | Azocane | The nucleophile providing the azocane scaffold. |

| Acylating Agent | Chloroacetyl Chloride | Chloroacetyl Chloride | A highly reactive, bifunctional reagent ideal for introducing the chloroacetyl group.[2][5] |

| Solvent | Dichloromethane (DCM) | 0.1 M Phosphate Buffer (pH 7.4) | DCM is an inert solvent that solubilizes reagents well. The aqueous buffer is a green alternative and simplifies workup.[4] |

| Base | Triethylamine (Et₃N) | Phosphate Buffer | Et₃N is a non-nucleophilic organic base that scavenges HCl. The buffer maintains a neutral pH to neutralize HCl in situ.[3][4] |

| Temperature | 0 °C to Room Temp. | Room Temperature | Initial cooling is critical in the aprotic protocol to control the high reactivity and exothermicity of the reaction.[3] |

| Workup | Liquid-liquid extraction | Filtration or Extraction | The aprotic method requires a full aqueous workup. The aqueous method is simpler, often requiring only filtration.[4] |

| Expected Yield | > 90% | > 90% | N-acylation reactions of this type are typically high-yielding.[4] |

Workflow Visualization

Caption: Comparative experimental workflows for the synthesis of 1-(Chloroacetyl)azocane.

Conclusion and Outlook

The synthesis of 1-(Chloroacetyl)azocane via N-acylation of azocane is a straightforward and efficient process. Both the traditional aprotic method and the modern aqueous approach provide high yields and operational simplicity. The choice between them depends on available resources, scale, and environmental considerations. The resulting product is a stable, versatile intermediate poised for use in constructing a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the reactive α-chloro group allows for subsequent nucleophilic substitutions, making it a valuable linchpin in multi-step synthetic campaigns.[4]

References

- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.

- N-Acylation with Chloroacetyl Chloride: Applic

- Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).

- Synthesis and spectral characterization of some new thiazolopyrimidine deriv

- Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine - ResearchG

- Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis - ResearchG

- The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities - Scirp.org.

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.

- Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed.

- Novel Synthesis of Heterocycle-Containing Adamantane Deriv

- Chloroacetyl chloride - Wikipedia.

- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

- 1-(chloroacetyl)azocane | CAS 14368-26-4 - Santa Cruz Biotechnology.

Sources

Chemical properties of 1-(Chloroacetyl)azocane

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(Chloroacetyl)azocane

Executive Summary

1-(Chloroacetyl)azocane is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. It serves as a versatile synthetic intermediate, primarily utilized for the introduction of the azocane moiety onto other molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and essential safety guidelines for its handling. The document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this valuable building block.

Compound Identification and Structure

1-(Chloroacetyl)azocane, with the CAS Number 14368-26-4, is structurally composed of a saturated eight-membered azocane (or heptamethyleneimine) ring N-acylated with a chloroacetyl group.[1][2] This unique structure confers a dual-reactivity profile: the stable amide linkage and a highly reactive alkyl chloride "handle," making it an ideal intermediate for covalent modification of other molecules.

The IUPAC name for this compound is 1-(2-chloroacetyl)azocane. Its formation results from the reaction between azocane and chloroacetyl chloride.[3]

| Identifier | Value | Source |

| CAS Number | 14368-26-4 | [1][4] |

| Molecular Formula | C₉H₁₆ClNO | [1] |

| Molecular Weight | 189.68 g/mol | [1] |

| IUPAC Name | 1-(2-chloroacetyl)azocane | (Standard nomenclature) |

| Synonyms | 1-(1-azocanyl)-2-chloroethanone | [4] |

Physicochemical Properties

Detailed experimental data for 1-(Chloroacetyl)azocane, such as its precise melting point, boiling point, and solubility profile, are not extensively documented in publicly available literature. For lot-specific physical data, it is imperative to consult the Certificate of Analysis provided by the chemical supplier.[1] The properties listed below are based on its molecular formula and the known characteristics of its constituent parts.

| Property | Value/Description | Source |

| Molecular Formula | C₉H₁₆ClNO | [1] |

| Molecular Weight | 189.68 g/mol | [1] |

| Appearance | Typically an oil or low-melting solid | (Inferred) |

| Solubility | Expected to be soluble in a range of organic solvents like dichloromethane, ethyl acetate, and acetone. | (Inferred from structure) |

Synthesis and Mechanism

Reaction Overview: N-Acylation

1-(Chloroacetyl)azocane is synthesized via a nucleophilic acyl substitution reaction. The secondary amine of the azocane ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] This reaction is typically rapid and high-yielding, driven by the potent acylating power of chloroacetyl chloride.[5] A non-nucleophilic base, such as triethylamine, is often included to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine.[6]

Causality of Reagent Choice

-

Azocane (Heptamethyleneimine): The nucleophilic nitrogen of this cyclic amine is readily available to initiate the acylation. Its steric profile does not significantly hinder the approach to the acyl chloride.[2][7]

-

Chloroacetyl Chloride: This is a superior acylating agent for two reasons. First, the chloride is an excellent leaving group. Second, the presence of two chlorine atoms (one on the acyl group, one on the alpha-carbon) creates a strong positive dipole on the carbonyl carbon through the inductive effect, making it exceptionally electrophilic and reactive.[5][8]

-

Base (e.g., Triethylamine): The reaction liberates one equivalent of HCl. Without a scavenger base, this acid would protonate the starting azocane, rendering it non-nucleophilic and halting the reaction. Triethylamine is chosen because it is a strong enough base to neutralize HCl but is too sterically hindered to compete with azocane as a nucleophile.[6]

Experimental Protocol: Synthesis of 1-(Chloroacetyl)azocane

This protocol describes a standard laboratory procedure for the synthesis of 1-(Chloroacetyl)azocane. All operations should be performed in a well-ventilated chemical fume hood.

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add azocane (1.0 eq, e.g., 5.0 g, 44.2 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 eq, 6.15 mL, 53.0 mmol) to the stirring solution.

-

-

Addition of Acylating Agent:

-

In a separate dry dropping funnel, dissolve chloroacetyl chloride (1.1 eq, 3.86 mL, 48.6 mmol) in anhydrous dichloromethane (20 mL).[8]

-

Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azocane is consumed.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(Chloroacetyl)azocane as a pure compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(Chloroacetyl)azocane.

Chemical Reactivity and Applications in Drug Development

The Chloroacetyl Group as a Covalent Handle

The primary utility of 1-(Chloroacetyl)azocane stems from the reactivity of the α-chloroacetyl group.[5] The chlorine atom is an effective leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack (SN2 reaction). This feature allows 1-(Chloroacetyl)azocane to function as an electrophilic building block for covalently modifying other molecules containing nucleophilic functional groups.

Common nucleophiles that react with the chloroacetyl moiety include:

-

Thiols (-SH): React readily to form stable thioether linkages.

-

Amines (-NH₂): React to form a new C-N bond, often used to link molecular fragments.

-

Hydroxyls (-OH): Can react, typically under basic conditions, to form ether linkages.

This reactivity is a cornerstone of its application in medicinal chemistry, where it is used to synthesize more complex molecules by linking the azocane scaffold to other pharmacophores or functional groups.[9]

Logical Workflow for Molecular Elaboration

The use of 1-(Chloroacetyl)azocane as an intermediate follows a clear logical path. The azocane ring can be considered a "scaffold" or "payload," which is delivered and covalently attached to a "target molecule" that possesses a nucleophilic site. This strategy is widely employed in the development of targeted therapies and functional probes.

Caption: Application of 1-(Chloroacetyl)azocane as a synthetic intermediate.

Safety, Handling, and Storage

Given the hazardous nature of its precursors, 1-(Chloroacetyl)azocane must be handled with appropriate caution.

-

Handling:

-

Always use this compound within a certified chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

-

Avoid inhalation of any vapors or dust. Do not allow the material to contact skin or eyes.

-

Due to the high reactivity of chloroacetyl chloride with water, it is crucial to assume that 1-(Chloroacetyl)azocane may be moisture-sensitive. Handle under dry conditions where possible.[11][12]

-

-

Storage:

-

Precursor Hazards:

Conclusion

1-(Chloroacetyl)azocane is a strategically important synthetic intermediate whose value lies in its bifunctional nature. It provides a straightforward method for introducing an azocane ring while simultaneously presenting a reactive chloroacetyl group for further chemical modification. This dual capability makes it a powerful tool for medicinal chemists and researchers in the construction of complex molecular architectures for drug discovery and other applications. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14276, Azocane. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link].

-

Wikipedia. (2024, March 8). Azocane. Retrieved from [Link].

-

Wikipedia. (2023, December 29). Chloroacetyl chloride. Retrieved from [Link].

-

Sakarya, S., & Ketrez, O. (2014). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. ResearchGate. Retrieved from [Link].

-

Semantic Scholar. (2019). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8142, 1-Chlorooctane. Retrieved from [Link].

-

ChemBK. (n.d.). 1-(1-azocanyl)-2-chloroethanone. Retrieved from [Link].

- Google Patents. (2015). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.

-

Salgado, M. S., et al. (2023). Atmospheric degradation of chloroacetoacetates by Cl atoms: Reactivity, products and mechanism in coastal and industrialized areas. ResearchGate. Retrieved from [Link].

-

ResearchGate. (2018). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link].

-

New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: CHLOROACETYL CHLORIDE. Retrieved from [Link].

-

National Center for Biotechnology Information (PMC). (2019). Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. Retrieved from [Link].

Sources

- 1. scbt.com [scbt.com]

- 2. Azocane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 9. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nj.gov [nj.gov]

A Technical Guide to the Reactivity and Electrophilicity of 1-(Chloroacetyl)azocane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Tuned Electrophile

In the landscape of modern drug discovery, particularly in the realm of covalent inhibitors and chemical probes, the reactivity of an electrophilic warhead is a critical design parameter. 1-(Chloroacetyl)azocane, a member of the α-chloroacetamide class, represents a key building block in this field. Its utility stems from the finely balanced electrophilicity of the α-carbon, making it reactive enough to form stable covalent bonds with biological nucleophiles, yet selective enough to minimize off-target effects. This guide provides an in-depth analysis of the chemical principles governing the reactivity of 1-(Chloroacetyl)azocane, methodologies for its experimental evaluation, and its strategic application in medicinal chemistry and chemical biology.

The core of its reactivity lies in the chloroacetamide moiety, a privileged electrophile known to readily engage with soft nucleophiles like the thiol group of cysteine residues in proteins.[1][2] The synthesis of such compounds is typically achieved through the straightforward chloroacetylation of the corresponding amine, in this case, azocane, with chloroacetyl chloride.[3][4] Understanding the interplay between the electronic nature of this "warhead" and the steric and conformational influence of the eight-membered azocane ring is paramount for its effective deployment in targeted covalent modification.

Section 1: The Electronic and Steric Landscape of 1-(Chloroacetyl)azocane

The α-Chloroacetamide Moiety: A Potent Electrophilic Warhead

The reactivity of 1-(Chloroacetyl)azocane is dominated by the electronic properties of the carbon-chlorine bond, which is polarized towards the highly electronegative chlorine atom. This polarization renders the α-carbon electron-deficient and thus highly electrophilic. The adjacent carbonyl group further enhances this electrophilicity through a potent electron-withdrawing inductive effect, making the α-carbon a prime target for nucleophilic attack.

This electronic arrangement predisposes the molecule to react primarily via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this concerted process, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the chloride ion as a leaving group. This pathway is favored over a stepwise SN1 mechanism, which would necessitate the formation of a highly unstable primary carbocation. The reaction with cysteine thiols, a cornerstone of its application in covalent drug design, proceeds through this SN2 pathway to form a stable thioether linkage.[5][6]

Mechanistic Pathway: The SN2 Reaction

The reaction of 1-(Chloroacetyl)azocane with a generic nucleophile (Nu⁻), such as a deprotonated thiol (thiolate), can be visualized as a single-step process involving a trigonal bipyramidal transition state.

Caption: Generalized SN2 reaction mechanism of 1-(Chloroacetyl)azocane.

The Influence of the Azocane Ring

While the chloroacetamide group dictates the electronic reactivity, the azocane ring introduces significant steric and conformational factors. Azocane, an eight-membered saturated heterocycle, is conformationally flexible and sterically demanding. This steric bulk in proximity to the reactive center can modulate the accessibility of the electrophilic carbon to incoming nucleophiles. Compared to a less hindered analogue like N,N-dimethyl-2-chloroacetamide, the azocane ring may decrease the rate of reaction with bulky nucleophiles. However, this can also be an advantage, potentially increasing selectivity for less-hindered nucleophilic sites within a complex biological system. The activating group can sterically encumber one position, favoring addition at another.[6]

Section 2: Experimental Assessment of Reactivity

Quantifying the reactivity of 1-(Chloroacetyl)azocane is essential for predicting its behavior in biological systems and for optimizing its use in drug design. A common and robust method involves monitoring the reaction kinetics with a model thiol, such as glutathione (GSH) or N-acetylcysteine, under pseudo-first-order conditions.

Protocol: Kinetic Analysis of Thiol Reactivity via HPLC

This protocol outlines a self-validating system for determining the second-order rate constant of the reaction between 1-(Chloroacetyl)azocane and a model thiol.

Materials:

-

1-(Chloroacetyl)azocane (CAS 14368-26-4)[7]

-

N-acetylcysteine (NAC) or Glutathione (GSH)

-

Non-nucleophilic buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Reverse-phase C18 HPLC column

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of 1-(Chloroacetyl)azocane in ACN.

-

Prepare a 20 mM stock solution of the thiol (e.g., NAC) in the reaction buffer. Note: Preparing the thiol solution fresh is crucial to minimize oxidation to the disulfide.

-

-

Reaction Initiation:

-

Equilibrate separate vials of the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

-

To initiate the reaction, add the thiol stock solution to the buffer to achieve a final concentration of 1 mM.

-

Immediately add the 1-(Chloroacetyl)azocane stock solution to achieve a final concentration of 100 µM. The thiol should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

-

-

Time-Point Quenching:

-

At designated time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing an equal volume of a quenching solution (e.g., 1% TFA in ACN) to stop the reaction by acidification.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Use a suitable gradient of water/ACN with 0.1% TFA to separate the reactant (1-(Chloroacetyl)azocane) from the product (the thiol adduct).

-

Monitor the disappearance of the reactant peak at an appropriate UV wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Integrate the peak area of the 1-(Chloroacetyl)azocane at each time point.

-

Plot the natural logarithm of the peak area (ln[Area]) versus time (in seconds).

-

The slope of the resulting linear plot is equal to -k', the observed pseudo-first-order rate constant.

-

Calculate the second-order rate constant (k) using the equation: k = k' / [Thiol] .

-

The workflow for this kinetic analysis can be summarized as follows:

Caption: Experimental workflow for kinetic analysis of thiol reactivity.

Section 3: Quantitative Reactivity Data

While specific kinetic data for 1-(Chloroacetyl)azocane is not widely published, data from analogous chloroacetamides provide a valuable benchmark for its expected reactivity. The reaction rate is highly dependent on the nucleophilicity of the reacting partner, which is in turn influenced by its pKa and the reaction pH.[3] The thiolate anion (RS⁻) is a much more potent nucleophile than its protonated thiol (RSH) form.

The following table summarizes representative second-order rate constants for the reaction of chloroacetamide with various biological nucleophiles, providing an estimation of the reactivity landscape.

| Nucleophile | pKa (of Nucleophilic Group) | pH | Temp (°C) | k (M⁻¹s⁻¹) | Reference |

| Cysteine | ~8.1 | 7.4 | 30 | ~0.1 | [3] |

| Mercaptoethylamine | ~8.1 | 7.4 | 30 | ~0.12 | [3] |

| Glutathione (thiol) | ~8.7 | 7.4 | 25 | ~0.03 | Estimated |

| Histidine (imidazole) | ~6.0 | 7.4 | 25 | Sluggish | [8] |

| Lysine (ε-amino) | ~10.5 | 7.4 | 25 | Very Slow | [3] |

Note: The rate constant for glutathione is estimated based on its structural similarity and pKa relative to cysteine. The reactivity of 1-(Chloroacetyl)azocane may be slightly lower due to steric effects from the azocane ring.

Section 4: Applications in Drug Discovery and Chemical Biology

The predictable SN2 reactivity and cysteine-selectivity of the chloroacetamide moiety make 1-(Chloroacetyl)azocane a valuable tool for:

-

Targeted Covalent Inhibitors (TCIs): By incorporating this molecule into a larger ligand that binds non-covalently to a protein of interest, a TCI can be designed. If a cysteine residue is located near the binding site, the chloroacetyl group can form a permanent covalent bond, leading to potent and durable inhibition.[1][9] This strategy has been successfully employed to target kinases and other enzymes implicated in disease.

-

Chemical Probes and Activity-Based Profiling: 1-(Chloroacetyl)azocane can be functionalized with reporter tags (e.g., fluorophores, biotin) to create probes for identifying and labeling specific cysteine-containing proteins in complex biological samples.

-

Bioconjugation: It serves as a reliable linker for conjugating molecules to cysteine-containing peptides and proteins. The stability of the resulting thioether bond is a key advantage.[8]

Conclusion

1-(Chloroacetyl)azocane is a highly useful electrophilic building block whose reactivity is governed by the well-defined SN2 mechanism of its α-chloroacetamide core. Its electrophilicity is potent enough for efficient reaction with soft nucleophiles like cysteine under physiological conditions, while the attached azocane ring provides a steric and conformational handle that can be exploited to fine-tune selectivity and pharmacokinetic properties. The robust and reproducible methods for quantifying its reactivity, such as HPLC-based kinetic analysis, empower researchers to rationally design and deploy this versatile molecule in the development of next-generation covalent therapeutics and chemical biology tools.

References

-

Taylor & Francis Online. Chloroacetamide – Knowledge and References. [Link]

-

MDPI. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

-

SciSpace. A study of the kinetics of the reaction between thiol compounds and chloroacetamide. [Link]

-

NIH National Library of Medicine. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

-

NIH National Library of Medicine. Advanced approaches of developing targeted covalent drugs. [Link]

-

RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

-

ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

-

PubChem. Chloroacetyl chloride. [Link]

-

ACS Publications. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. [Link]

-

ResearchGate. (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. [Link]

-

RSC Publishing. A kinetic study of thiol addition to N-phenylchloroacetamide. [Link]

-

NIH National Library of Medicine. Late-Stage C–H Functionalization of Azines. [Link]

- Google Patents.

-

DiVA portal. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

-

ACS Publications. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. [Link]

Sources

- 1. CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents [patents.google.com]

- 2. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G [pubs.rsc.org]

- 6. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Chloroacetyl Group in Synthesis: A Technical Guide to Chloroacetylating Agents

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of chloroacetylating agents in organic synthesis. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles governing the application of these versatile reagents, with a focus on chloroacetyl chloride and chloroacetic anhydride. The aim is to equip the reader with the expert insights necessary to effectively and safely incorporate chloroacetylation into their synthetic strategies.

The Strategic Value of the Chloroacetyl Moiety

The introduction of a chloroacetyl group onto a molecule is a powerful and frequently employed tactic in synthetic organic chemistry. This functional group serves a dual purpose. Firstly, the formation of the amide or ester bond via chloroacetylation is a robust and high-yielding transformation. Secondly, and more critically, the resulting α-chloroacetyl group is a versatile synthetic handle. The presence of the electron-withdrawing chlorine atom activates the adjacent carbonyl group and provides a reactive site for subsequent nucleophilic substitution, enabling facile elaboration of the molecular scaffold.[1] This two-pronged utility makes chloroacetylating agents indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2]

The chloroacetyl group is a key component in a variety of biologically active molecules. Its incorporation has been instrumental in the development of anticancer, antibiotic, antiviral, and antidiabetic agents.[3] The acetamido linker, often installed via chloroacetylation, can enhance a drug candidate's pharmacokinetic properties, stability, and target selectivity.[3] For instance, chlorine-containing compounds are integral to over 250 FDA-approved drugs, highlighting the significance of chloro-functionalization in medicinal chemistry.[4]

A Comparative Analysis of Premier Chloroacetylating Agents

While several reagents can effect chloroacetylation, chloroacetyl chloride (ClCH₂COCl) and chloroacetic anhydride ((ClCH₂CO)₂O) are the most prominent. The choice between these two agents is dictated by the specific requirements of the reaction, including substrate sensitivity, desired reactivity, and reaction conditions.

| Feature | Chloroacetyl Chloride | Chloroacetic Anhydride |

| Reactivity | Highly reactive | Moderately reactive, often gentler |

| Byproducts | HCl (corrosive) | Chloroacetic acid |

| Physical State | Colorless to yellow liquid[5] | Solid |

| Boiling Point | 106 °C[5] | 120-123 °C at 20 mmHg |

| Primary Use | General purpose, high-yield N- and O-acylation[1] | Acylation of sensitive substrates, selective reactions[6] |

Chloroacetyl Chloride: As an acyl chloride, it is a potent electrophile, readily reacting with a wide range of nucleophiles, including amines, alcohols, and thiols.[7] Its high reactivity ensures rapid and often quantitative conversion. However, this reactivity also necessitates careful handling, as it readily hydrolyzes in the presence of water to form hydrochloric acid. The generation of corrosive HCl gas during the reaction often requires the use of a base or an acid scavenger.[8]

Chloroacetic Anhydride: This reagent offers a milder alternative to chloroacetyl chloride.[6] The reaction with nucleophiles proceeds under less vigorous conditions, which can be advantageous when dealing with sensitive functional groups that might not tolerate the harshness of acyl chlorides. The byproduct of the reaction is chloroacetic acid, which is less corrosive than HCl. Chloroacetic anhydride is particularly useful for achieving higher selectivity and yield in certain applications.[6]

The Mechanism of Chloroacetylation: A Tale of Two Pathways

The chloroacetylation of nucleophiles, such as amines and alcohols, generally proceeds through a nucleophilic acyl substitution mechanism. However, the precise pathway can be influenced by the substrate, the chloroacetylating agent, and the reaction conditions.[9]

The Addition-Elimination Pathway

For most reactions involving amines and alcohols, the predominant mechanism is a two-step addition-elimination pathway. The nucleophile attacks the electrophilic carbonyl carbon of the chloroacetylating agent, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the leaving group (chloride in the case of chloroacetyl chloride, or a chloroacetate anion for chloroacetic anhydride) to yield the chloroacetylated product.[9]

Caption: A workflow for the safe handling of chloroacetylating agents.

Conclusion

Chloroacetylating agents, particularly chloroacetyl chloride and chloroacetic anhydride, are powerful tools in the arsenal of the synthetic chemist. Their ability to efficiently introduce a versatile chloroacetyl handle has cemented their importance in the synthesis of a wide range of valuable molecules, from pharmaceuticals to agrochemicals. A thorough understanding of their reactivity, mechanistic nuances, and safe handling procedures, as outlined in this guide, is paramount for their successful and responsible application in research and development. The continued innovation in reaction conditions, such as the use of aqueous media, further enhances the utility and sustainability of chloroacetylation in modern organic synthesis.

References

-

Recent advances in acetamido-linker-containing anticancer agents: a key review. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Dalal, N., Kumar, A., & Balaji, B. S. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(9), 899-906. [Link]

-

Chloroacetyl chloride. (2024, November 25). Wikipedia. [Link]

-

Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel. (2019, September 3). YouTube. [Link]

- CN101823947A - Method for synthesizing chloroacetic anhydride. (n.d.). Google Patents.

-

Process For The Preparation Of Chloroacetyl Chloride. (2023, March 2). Yufeng. [Link]

-

Kumar, A., Sharma, P., & Kumar, D. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112334. [Link]

-

Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. (n.d.). Huskie Commons. Retrieved January 25, 2026, from [Link]

-

Note An efficient route for the synthesis of chloroaceticanhydride and benzyl mercaptan. (n.d.). Indian Academy of Sciences. Retrieved January 25, 2026, from [Link]

- Wang, L. S., Song, G. Q., Meng, Y., Li, S. G., & Li, F. X. (2013). Microwave Synthesis of Chloroacetic Acid with Acetic Anhydride Catalyzing Chlorination of Acetic Acid. Asian Journal of Chemistry, 25(16), 9035-9037.

-

Problem using Chloroacetyl Chloride. (2020, July 11). Sciencemadness.org. [Link]

-

Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2025, August 7). ResearchGate. [Link]

-

Mohareb, R. M., El-Sayed, N. N. E., & Abdelaziz, M. A. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules, 17(7), 8449-8463. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 541-88-8: Chloroacetic anhydride | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 6. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]

- 7. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

1-(Chloroacetyl)azocane safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 1-(Chloroacetyl)azocane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the currency of innovation. 1-(Chloroacetyl)azocane (CAS No. 14368-26-4) represents one such entity, a bifunctional molecule valuable as a chemical building block.[1][2][3] Its structure, combining a reactive chloroacetyl group with a saturated azocane ring, offers significant synthetic utility. However, this same reactivity necessitates a thorough and proactive understanding of its potential hazards.

This guide is designed to provide a comprehensive framework for the safe handling, use, and disposal of 1-(Chloroacetyl)azocane. As a specific Safety Data Sheet (SDS) for this compound is not widely available, this document synthesizes data from its parent structures—chloroacetyl chloride and azocane—and the well-established principles of handling reactive N-acyl compounds.[4] The core philosophy of this guide is risk mitigation through understanding the underlying chemical principles. We will not merely list procedures; we will explain the causality behind them, creating a self-validating system of protocols rooted in scientific integrity.

Section 1: Chemical and Hazard Identification

1-(Chloroacetyl)azocane is a tertiary amide formed by the acylation of the secondary amine, azocane (also known as heptamethyleneimine).[4][5] The primary reactive center of the molecule is the electrophilic carbon of the chloroacetyl group.

| Property | Value | Source |

| Chemical Name | 1-(Chloroacetyl)azocane | [1] |

| Synonyms | N-(Chloroacetyl)heptamethyleneimine | N/A |

| CAS Number | 14368-26-4 | [1] |

| Molecular Formula | C₉H₁₆ClNO | [1] |

| Molecular Weight | 189.68 g/mol | [1] |

| Appearance | Data not available; likely a liquid or low-melting solid. | N/A |

Inferred Hazard Profile

Due to the absence of specific toxicological data, the hazard profile is extrapolated from the chloroacetyl functional group, which is known for its high toxicity and reactivity. The hazards are primarily driven by the chloroacetyl moiety, which acts as a potent alkylating agent. The parent acyl chloride, chloroacetyl chloride, is classified as highly toxic and corrosive.[6][7] While the amide in 1-(Chloroacetyl)azocane is less reactive than the acyl chloride, the compound retains significant hazardous potential.

Anticipated GHS Hazard Classification:

| Pictogram | GHS Class | Hazard Statement | Rationale and Causality |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[6][8] | The chloroacetyl group can alkylate biological macromolecules. This reactivity is the basis for its toxicity, causing cellular damage upon absorption.[6] | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[6][8] | The compound is a lachrymator and can cause severe irritation and chemical burns upon contact with skin, eyes, and mucous membranes.[9][10][11] Hydrolysis on moist tissue can release chloroacetic acid and hydrochloric acid, contributing to its corrosive nature.[11] | |

| Specific Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure.[6] | Chronic exposure to related chloroacetyl compounds has been shown to cause organ damage, particularly to the respiratory system.[6] |

Section 2: The Hierarchy of Controls - A Proactive Safety Workflow

Effective risk management relies on a multi-layered approach. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.

Caption: Fig 1. Hierarchy of Controls Model.

-

Elimination/Substitution : For most research applications, eliminating the need for 1-(Chloroacetyl)azocane is not feasible. However, always consider if a less hazardous analogue could achieve the same synthetic goal.

-

Engineering Controls : This is the most critical layer for safe handling. All work with 1-(Chloroacetyl)azocane must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9] For handling larger quantities or highly sensitive operations, a glovebox may be warranted. Ensure safety showers and eyewash stations are readily accessible and tested.[5][9]

-

Administrative Controls :

-

Standard Operating Procedures (SOPs) : Develop detailed, written SOPs for all experiments involving this compound. The SOP should cover weighing, transfer, reaction setup, workup, and disposal.

-

Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.

-

Restricted Access : Designate specific areas within the lab for working with highly toxic compounds.

-

-

Personal Protective Equipment (PPE) : PPE is not a substitute for robust engineering controls but is a mandatory final barrier.

Section 3: Experimental Protocols - Safe Handling in Practice

Required Personal Protective Equipment (PPE)

A risk assessment should guide PPE selection, but the following provides a baseline for any manipulation of 1-(Chloroacetyl)azocane.[10]

| Protection Type | Specification | Rationale / Causality |

| Eye/Face Protection | Indirect-vent, splash-resistant chemical goggles AND a full-face shield.[10][12] | Protects against splashes and corrosive vapors. Standard safety glasses are insufficient. Contact lenses should not be worn.[10] |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against dermal absorption. Check manufacturer's compatibility charts. Immediately remove and replace any gloves that are contaminated.[8][13] |

| Body Protection | Chemical-resistant lab coat (fully fastened). Consider a chemical-resistant apron for larger quantities. | Protects skin from splashes and contamination. Do not wear street clothes under the lab coat that expose skin (e.g., shorts).[13] |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. For emergency situations or spill cleanup, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[8][9] | The fume hood provides primary respiratory protection. Respirator use requires a formal respiratory protection program, including fit-testing.[9] |

Step-by-Step Handling Protocol

-

Preparation :

-

Demarcate the work area within the fume hood.

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment. Ensure it is dry, as residual moisture can cause slow hydrolysis.

-

Have appropriate quenching and spill cleanup materials ready before you begin (See Section 4).

-

-

Weighing and Transfer :

-

Perform all weighing and transfers inside the fume hood.

-

If transferring a solid, use a spatula and weigh onto creased weighing paper or directly into a tared vessel.

-

If transferring a liquid, use a syringe or cannula. Never pour directly from the bottle if a more controlled method is available.

-

Close the primary container immediately after dispensing.

-

-

Reaction Setup :

-

Conduct all reactions in a sealed or well-contained apparatus within the fume hood.

-

If heating the reaction, use a controlled heating mantle and a condenser to prevent vapor release.

-

Ensure any off-gassing from the reaction is directed through a scrubbing system (e.g., a bubbler containing a suitable neutralizing agent like a dilute sodium bicarbonate solution) if toxic byproducts are anticipated.

-

-

Post-Reaction Workup and Purification :

-

Quench the reaction carefully with an appropriate reagent (e.g., slow addition to a stirred, cooled solution of sodium bicarbonate or a secondary amine like diethylamine).

-

Perform all extractions and purifications (e.g., chromatography) within the fume hood.

-

-

Decontamination and Waste Disposal :

-

Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) into a designated waste container. Then, wash thoroughly.

-

Wipe down the work area in the fume hood with a decontaminating solution.

-

Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a clearly labeled, sealed hazardous waste container.[6]

-

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must know the location of emergency equipment and be trained on these procedures.

Caption: Fig 2. Emergency Response Decision Tree.

Personnel Exposure

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[14][15] Seek immediate medical attention.[14]

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[14] Remove contact lenses if it can be done easily. Seek immediate medical attention.[8][14]

-

Inhalation : Move the person to fresh air immediately.[8][13] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[14] Symptoms like pulmonary edema can be delayed for several hours.[11][14]

-

Ingestion : Do NOT induce vomiting.[8][13] Rinse mouth with water. Seek immediate medical attention.[8][16]

Spills and Leaks

-

Small Spill (inside a fume hood) :

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent rated for chemical spills.[12] Do not use combustible materials like paper towels alone.

-

Slowly and carefully neutralize the spill by covering it with sodium bicarbonate or a similar weak base.

-

Collect the absorbed material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.[12]

-

-

Large Spill (or any spill outside a fume hood) :

-

Evacuate the immediate area.

-

Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.

-

Prevent entry into the affected area.

-

Section 5: Storage and Disposal

Storage

-

Store in a tightly sealed, properly labeled container.[17]

-

Keep in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[8][17]

-

Store away from incompatible materials, especially water, strong bases, alcohols, and oxidizing agents.[9][14] The parent compound, chloroacetyl chloride, reacts violently with these substances.[12][14] While the amide is more stable, hydrolysis and other reactions are still possible.

-

Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to moisture and long-term stability is required.

Disposal

-

All waste containing 1-(Chloroacetyl)azocane, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6]

-

Dispose of waste through your institution's EHS department in accordance with all local, state, and federal regulations.[18]

-

Never dispose of this chemical down the drain.[13]

Conclusion

1-(Chloroacetyl)azocane is a valuable research tool, but its utility is intrinsically linked to its reactivity and, therefore, its potential hazards. By understanding the chemical nature of the chloroacetyl group, implementing a stringent hierarchy of controls, and preparing for emergency scenarios, researchers can mitigate the risks associated with its handling. Adherence to these principles ensures not only personal safety but also the integrity of the research environment.

References

- Sigma-Aldrich Inc. (2025). Safety Data Sheet: Chloroacetyl chloride.

- Fisher Scientific. (2025). Safety Data Sheet: Chloroacetyl chloride.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetyl Chloride.

- INCHEM. (2018). ICSC 0210: Acetyl Chloride.

- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Chloroacetyl chloride.

- Loba Chemie. (2019). Safety Data Sheet: Chloroacetyl Chloride for Synthesis.

- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Chloro Acetyl Chloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14276, Azocane.

- Santa Cruz Biotechnology, Inc. (2026). 1-(chloroacetyl)azocane.

- Wikipedia. (2024). Azocane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride.

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

- El-Sayed, N. N., & Abdelaziz, M. A. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules, 17(7), 8449-8463.

- Hesperian Health Guides. (n.d.). First aid for chemicals.

- ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.

- Hesperian Health Guides. (n.d.). First aid when a chemical touches your skin or eyes.

- Spectrum Chemical. (2006). Material Safety Data Sheet: Chloroacetyl Chloride.

- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521865, 1-Chloroethyl acetate.

- Majchrzak, M., & Kotelko, A. (1975). Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action. I. Synthesis of N alkyl derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4. Acta Poloniae Pharmaceutica, 32(2), 159-164.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Azocane.

- Manuri, B., Suena, S. Y., & Dai, S. A. (2017). N-aryl 2-chloroacetamides as herbicides, antimicrobials, antifungals, disinfectants. Journal of the Taiwan Institute of Chemical Engineers, 78, 1-2.

- Mohareb, R. M., El-Sayed, N. N., & Abdelaziz, M. A. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules, 17(7), 8449-8463.

- Thornton, M. I., Gerona, R., & Tomaszewski, C. (2016). Acute Toxicity Associated with Use of 5F-Derivations of Synthetic Cannabinoid Receptor Agonists with Analytical Confirmation. Journal of medical toxicology, 12(3), 297-301.

- Chemical Poisoning. (2019). First Aid.

- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters, 10(2), 145-152.

- Agency for Toxic Substances and Disease Registry. (n.d.). Chloroacetyl chloride (ClCH2COCl) Information and recommendations for doctors at hospitals/emergency departments.

- Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1993). Synthesis and Evaluation of 1-Acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines as Antineoplastic Agents. Journal of medicinal chemistry, 36(22), 3496-3502.

- Wikipedia. (n.d.). Chloroacetyl chloride.

- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

- Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-9.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azocane - Wikipedia [en.wikipedia.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 14. nj.gov [nj.gov]

- 15. en.hesperian.org [en.hesperian.org]

- 16. First Aid - Chemical Poisoning [moh.gov.sa]

- 17. aksci.com [aksci.com]

- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Utilizing 1-(Chloroacetyl)azocane

Prepared by: Gemini, Senior Application Scientist

Introduction: A Stable and Versatile Reagent for Chloroacetylation

The formation of amide bonds is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] While numerous methods exist for this pivotal transformation, the use of acyl chlorides remains a robust and widely employed strategy.[2] 1-(Chloroacetyl)azocane emerges as a valuable reagent in this context, offering a more stable and handleable solid alternative to the highly reactive and volatile chloroacetyl chloride liquid.[3]

The azocane moiety, an eight-membered saturated nitrogen heterocycle, is a recurring motif in various biologically active compounds.[4] The incorporation of a chloroacetyl group onto this scaffold provides a bifunctional building block. The pre-formed amide of 1-(Chloroacetyl)azocane is relatively unreactive, allowing the terminal chloroacetyl group to serve as a potent electrophile for subsequent amide bond formation with a desired amine. This two-stage approach, where the reactive acyl chloride is first "tamed" by a cyclic amine, allows for greater control and selectivity in complex syntheses. Furthermore, the resulting N-chloroacetylated product contains a reactive chloride handle, poised for further functionalization via nucleophilic substitution, making it a versatile intermediate for library synthesis and lead optimization.[5][6]

This document provides a comprehensive guide to the utilization of 1-(Chloroacetyl)azocane for the synthesis of amides, detailing the underlying mechanism, a step-by-step experimental protocol, and critical considerations for successful implementation.

Mechanism of Amide Bond Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroacetyl group of 1-(Chloroacetyl)azocane. This forms a tetrahedral intermediate which then collapses, with the azocane amide acting as a leaving group to generate the new, more stable amide product and 1-(chloroacetyl)azocane anion. A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[7]

Caption: Nucleophilic acyl substitution mechanism for amide bond formation.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a general method for the reaction of 1-(Chloroacetyl)azocane with a primary or secondary amine. The reaction conditions may require optimization depending on the specific amine substrate.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| 1-(Chloroacetyl)azocane | Chloroacetylating agent | Custom Synthesis |

| Primary or Secondary Amine | Nucleophile | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | Aprotic solvent | Fisher Scientific |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | Aqueous wash | Fisher Scientific |

| Brine (Saturated NaCl solution) | Aqueous wash | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent | Fisher Scientific |

| Silica Gel | Stationary phase for chromatography | Sorbent Technologies |

| Round-bottom flask | Reaction vessel | VWR |

| Magnetic stirrer and stir bar | Agitation | VWR |

| Ice bath | Temperature control | N/A |

| Separatory funnel | Liquid-liquid extraction | VWR |

| Rotary evaporator | Solvent removal | Heidolph |

Step-by-Step Protocol

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath with stirring.

-

-

Addition of 1-(Chloroacetyl)azocane:

-

In a separate container, dissolve 1-(Chloroacetyl)azocane (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the 1-(Chloroacetyl)azocane solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).[8]

-

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale |

| Stoichiometry (Amine:Reagent:Base) | 1.0 : 1.1 : 1.2 | A slight excess of the acylating agent and base ensures complete consumption of the limiting amine. |

| Solvent Concentration | ~0.1 M | A balance between reaction rate and ease of handling. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction, preventing side product formation.[7] |

| Reaction Time | 2 - 6 hours | Substrate-dependent; should be monitored by TLC. |

Safety and Handling

-

1-(Chloroacetyl)azocane: While more stable than chloroacetyl chloride, it is still a reactive electrophile and a potential alkylating agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Bases: Triethylamine and diisopropylethylamine are corrosive and have strong odors. Handle with care in a fume hood.

-

General Precautions: The reaction of acylating agents with amines can be exothermic.[7] Maintaining a low initial temperature is crucial for safety and reaction control.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete reaction; inactive reagent; steric hindrance of the amine. | - Ensure all reagents are anhydrous. - Increase reaction time or temperature. - Consider a more forcing solvent like THF or acetonitrile.[8] - For highly hindered amines, a stronger activating agent may be needed. |

| Formation of Side Products | Reaction temperature too high; presence of moisture. | - Maintain the reaction at 0 °C during the addition of the acylating agent.[9] - Use anhydrous solvents and reagents. |

| Difficult Purification | Product has similar polarity to starting materials or byproducts. | - Optimize the solvent system for column chromatography. - Attempt recrystallization from various solvent systems. - An acidic or basic wash during work-up may help remove unreacted starting materials. |

Conclusion

1-(Chloroacetyl)azocane serves as a practical and effective reagent for the synthesis of N-chloroacetylated amides. Its solid nature and relative stability offer advantages in handling and storage compared to chloroacetyl chloride. The protocol outlined herein provides a robust starting point for the synthesis of a wide range of amides, which can be valuable intermediates in the development of novel therapeutics and other functional molecules.

References

- Mishra, D., & Singh, R. (2014). A facile amidation of chloroacetyl chloride using DBU.

- Google Patents. (2018). WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.

- Google Patents. (2015). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.

- Miller, O., & O'Reilly, E. (2017). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst.

-

ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

- Sakarya, S., & Ketrez, O. (2023). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. Acta Chimica Slovenica, 70(3), 628-633.

- Yusufov, M. S., Abdushukurov, A. K., Akhmedova, N. B., & Yazilova, G. M. (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Universum: химия и биология, (5 (83)).

-

ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]

- Özil, M., & Ilhan, I. O. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1149-1162.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Abe, N., Kakei, H., & Fujinaga, T. (2002). Reaction of 8-amino-3-phenyl-1-azaazulene with chloroketene. Heterocycles, 57(6), 1047-1054.

-

ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

-

PubChem. (n.d.). Azocan. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

- Heinze, T., & Rahn, K. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide.

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

MDPI. (2022). Solvent-Free and Efficient One-Pot Strategy for Synthesis of the Triazine-Heterocycle Azacyanines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloroethyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetic acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetyl chloride, chloro- (CAS 79-04-9). Retrieved from [Link]

-

PubChem. (n.d.). 1-(Chloroacetyl)pyrrolidine. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amide synthesis by acylation [organic-chemistry.org]

- 3. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 4. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

Application Notes & Protocols: Leveraging 1-(Chloroacetyl)azocane for the Development of Novel Covalent Drug Candidates

Introduction: The Strategic Advantage of 1-(Chloroacetyl)azocane in Covalent Drug Design

The resurgence of covalent inhibitors in drug discovery marks a strategic shift towards achieving durable therapeutic effects and overcoming drug resistance.[1][2] These molecules function through a two-step mechanism: initial reversible binding to the target protein, followed by the formation of a stable, irreversible covalent bond with a nucleophilic amino acid residue.[3] This approach can lead to enhanced biochemical efficiency, prolonged duration of action that outlasts the inhibitor's pharmacokinetics, and the potential for a superior therapeutic index.[2]

Within this paradigm, the chloroacetamide moiety has emerged as a key electrophilic "warhead," valued for its reactivity towards nucleophilic residues, particularly cysteine.[4][5] Unlike more common warheads like acrylamides, chloroacetamides form highly stable thioether bonds, providing an unambiguous covalent linkage that is less prone to reversal, making it ideal for target validation and achieving sustained inhibition.[5][6]

This guide focuses on 1-(Chloroacetyl)azocane , a bifunctional building block that uniquely combines this potent chloroacetamide warhead with an eight-membered azocane ring. The azocane scaffold is a compelling, under-explored chemical space in medicinal chemistry.[7] Its flexible, three-dimensional nature offers significant advantages over traditional flat, aromatic scaffolds, potentially leading to improved solubility, novel intellectual property, and unique binding interactions.[8]

This document provides a comprehensive framework for researchers, outlining the synthesis, purification, and biological evaluation of novel drug candidates derived from 1-(Chloroacetyl)azocane. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of each experimental stage.

Synthesis of 1-(Chloroacetyl)azocane Derivatives: A General Protocol

The core of this workflow is the N-acylation of a nucleophilic amine, thiol, or alcohol with 1-(Chloroacetyl)azocane. The chloroacetyl group serves as a powerful acylating agent, while the subsequent chloro- substituent provides a handle for covalent modification of the biological target.[9] This protocol details a standard procedure for coupling 1-(Chloroacetyl)azocane with a primary or secondary amine.

Causality and Experimental Rationale

-

Solvent: Dichloromethane (DCM) is chosen for its inertness and ability to dissolve a wide range of organic substrates. Anhydrous conditions are critical as 1-(Chloroacetyl)azocane is moisture-sensitive and will readily hydrolyze.[10][11]

-

Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the acylation, driving the reaction to completion and preventing the protonation and deactivation of the nucleophilic amine.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.[12] Allowing the reaction to proceed to room temperature ensures completion without promoting side reactions.

-

Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the consumption of the starting materials and the formation of the less polar product. This prevents unnecessary extensions of reaction time or premature workup.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

1-(Chloroacetyl)azocane

-

Nucleophile of interest (e.g., aniline, benzylamine, thiophenol)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired nucleophile (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-